molecular formula C17H16FNO5S B3511649 4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B3511649
M. Wt: 365.4 g/mol
InChI Key: PPOXLYOIJCQKRS-UHFFFAOYSA-N
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Description

4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and aromatic properties. This particular compound is characterized by the presence of ethyl, methyl, fluorobenzamido, and methylthio groups attached to the thiophene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Functional Groups: The ethyl, methyl, and fluorobenzamido groups are introduced through various substitution reactions. For example, the fluorobenzamido group can be added via an amide coupling reaction using 2-fluorobenzoic acid and an appropriate amine.

    Esterification: The carboxylate groups are introduced through esterification reactions using suitable alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzamido group suggests potential interactions with hydrophobic pockets in proteins, while the thiophene ring may facilitate π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: shares similarities with other thiophene derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties. The presence of the fluorobenzamido group enhances its potential for biological activity, while the thiophene ring provides stability and aromaticity.

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-4-24-16(21)12-9(2)13(17(22)23-3)25-15(12)19-14(20)10-7-5-6-8-11(10)18/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXLYOIJCQKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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4-ETHYL 2-METHYL 5-(2-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

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